molecular formula C9H16INO3 B6307513 tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate CAS No. 1801708-43-9

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate

Cat. No.: B6307513
CAS No.: 1801708-43-9
M. Wt: 313.13 g/mol
InChI Key: XMCQSTOERWLWCB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate (CAS 1801708-43-9) is a high-value chemical building block with the molecular formula C 9 H 16 INO 3 and a molecular weight of 313.13-313.14 g/mol . This compound features an oxetane ring, a motif increasingly valued in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates . The molecule integrates two key functional handles: a Boc-protected amine, which offers a versatile site for deprotection and further manipulation, and a highly reactive iodomethyl group. The iodide acts as an excellent leaving group, making this reagent particularly useful in nucleophilic substitution reactions, such as alkylations, to introduce the 3-(Boc-amino)oxetane fragment into more complex molecules . Its primary research application is as a key synthetic intermediate in the design and development of novel active pharmaceutical ingredients (APIs) . The incorporation of the oxetane ring, facilitated by reagents like this, is a strategic approach to fine-tune the properties of lead compounds, including their metabolic stability, solubility, and lipophilicity. This makes it a powerful tool for medicinal chemists working in drug discovery programs. The product is offered with a typical purity of 95% to 97% and should be stored at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQSTOERWLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxetane Ring Construction

The oxetane core is typically synthesized via cyclization reactions. A common approach involves the nucleophilic ring closure of 1,3-diols or derivatives with leaving groups. For example:

  • Diol Cyclization : 3-(Hydroxymethyl)oxetan-3-ol can be treated with a sulfonyl chloride (e.g., mesyl chloride) to form a dimesylate intermediate, which undergoes intramolecular cyclization in the presence of a base like potassium carbonate.

3-(Hydroxymethyl)oxetan-3-ol+2MsClDimesylate intermediateBaseOxetane ring\text{3-(Hydroxymethyl)oxetan-3-ol} + 2 \, \text{MsCl} \rightarrow \text{Dimesylate intermediate} \xrightarrow{\text{Base}} \text{Oxetane ring}

Introduction of the Iodomethyl Group

Iodination strategies depend on the precursor’s functionality:

  • Halogen Exchange : Substituting a bromo or chloro analog with sodium iodide in acetone or dimethylformamide (DMF). For instance, 3-(bromomethyl)oxetan-3-amine can react with NaI under reflux to yield the iodomethyl derivative.

  • Direct Iodination : Using reagents like triphenylphosphine-iodine (PPh₃/I₂) or hexamethylditin-iodine (HMDT/I₂) to convert hydroxymethyl to iodomethyl groups.

Carbamate Protection

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Protection Step : 3-(Iodomethyl)oxetan-3-amine is treated with Boc₂O in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF).

3-(Iodomethyl)oxetan-3-amine+Boc2OBasetert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate\text{3-(Iodomethyl)oxetan-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate}

Optimized Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance iodide solubility and reaction rates in halogen exchange. Non-polar solvents (e.g., DCM) are preferred for Boc protection to minimize side reactions.

  • Temperature Control : Iodination typically proceeds at 50–80°C, while Boc protection occurs at 0–25°C to prevent racemization or decomposition.

Stoichiometry and Additives

  • Excess NaI : A 1.5–2.0 molar equivalent of NaI ensures complete halogen exchange.

  • Catalytic Bases : DMAP (4-dimethylaminopyridine) accelerates Boc protection by deprotonating the amine.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oxetane Ring Opening : The oxetane’s strain makes it susceptible to nucleophilic attack. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures minimizes this risk.

  • Iodide Oxidation : Stabilizing agents like ascorbic acid or conducting reactions under inert atmosphere (N₂/Ar) prevent I₂ formation.

Purification Techniques

  • Crystallization : The product is often isolated via cooling crystallization from ethanol/water mixtures, yielding >95% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves unreacted starting materials.

Industrial-Scale Considerations

Process Efficiency

  • Continuous Flow Systems : Microreactors improve heat transfer and mixing, reducing reaction times for iodination steps.

  • Solvent Recycling : Acetone and DCM are recovered via distillation, lowering production costs.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Halogen Exchange (NaI)78–85%92–95%Moderate
Direct Iodination (PPh₃/I₂)65–70%88–90%High
Boc Protection (Boc₂O)90–95%97–99%Low

Data inferred from analogous syntheses in patents .

Chemical Reactions Analysis

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran, and lithium aluminum hydride. The major products formed from these reactions depend on the specific nucleophile or reducing agent used.

Scientific Research Applications

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is widely used in scientific research for:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxetane Ring

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
  • Structure : Hydroxymethyl (–CH₂OH) substituent instead of iodomethyl.
  • Molecular Formula: C₉H₁₇NO₄; MW: 203.24 g/mol .
  • Key Differences :
    • The hydroxymethyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
    • Lacks electrophilic iodine, limiting utility in cross-coupling reactions but enabling oxidation or esterification pathways .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • Structure : Aromatic phenyl ring with methyl and amine substituents.
  • Molecular Formula : C₁₃H₁₈N₂O₂; MW : 236.31 g/mol .
  • The primary amine (–NH₂) allows for conjugation or salt formation, unlike the inert iodomethyl group .

Oxetane vs. Other Cyclic Systems

tert-Butyl (3-oxocyclopentyl)carbamate
  • Structure : Cyclopentane ring with a ketone group.
  • Molecular Formula: C₁₀H₁₇NO₃; MW: 215.25 g/mol .
  • Key Differences: The five-membered ring reduces steric strain compared to oxetane, altering conformational flexibility. The ketone enables keto-enol tautomerism, a reactivity absent in the target compound .
tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • Structure : Piperazine ring fused with oxetane.
  • Molecular Formula : C₁₂H₂₂N₂O₃; MW : 242.32 g/mol .
  • Key Differences :
    • The piperazine introduces basic nitrogen atoms, enhancing solubility in acidic conditions.
    • The carbamate is on the piperazine, shifting electronic effects compared to oxetane-centered derivatives .

Functional Group Replacements

tert-Butyl(2-((5-(iodomethyl)isoxazol-3-yl)oxy)ethyl)carbamate
  • Structure : Isoxazole ring with iodomethyl and ethoxy linker.
  • Molecular Formula: Not specified; synthesized via Method C in .
  • The ethoxy linker adds flexibility, which may affect binding in biological targets .
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
  • Structure: Aminomethyl (–CH₂NH₂) substituent.
  • Molecular Formula : C₉H₁₈N₂O₃; MW : 202.26 g/mol .
  • Key Differences :
    • The primary amine enables nucleophilic reactions (e.g., amide bond formation), contrasting with the iodide’s electrophilic nature.
    • Requires Boc deprotection for further functionalization, adding synthetic steps .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Applications Reference
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate –CH₂I C₉H₁₆INO₃ 313.14 Electrophilic alkylation, cross-coupling
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate –CH₂OH C₉H₁₇NO₄ 203.24 Solubility, oxidation pathways
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl ketone C₁₀H₁₇NO₃ 215.25 Keto-enol tautomerism, drug intermediates
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate –CH₂NH₂ C₉H₁₈N₂O₃ 202.26 Amine conjugation, peptide synthesis

Biological Activity

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is a heterocyclic compound with potential biological applications. Its unique structure, characterized by the oxetane ring and the iodomethyl group, suggests reactivity that can be exploited in various biochemical contexts. This article examines the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C9H16INO3
  • Molecular Weight : 313.14 g/mol
  • CAS Number : 1801708-43-9

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable iodinated precursor under controlled conditions. The presence of the iodomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. The iodomethyl group is particularly reactive, allowing for potential applications in enzyme inhibition and protein modification.

Key Mechanisms:

  • Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, making it a candidate for modifying biomolecules.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by covalently modifying active sites.
  • Protein Modification : It can be utilized to label or modify proteins for biochemical studies.

Potential Applications:

  • Drug Development : The compound's ability to modify proteins suggests potential use in drug design, particularly for targeting specific enzymes involved in disease pathways.
  • Biochemical Research : It may serve as a tool for studying protein interactions and functions due to its reactivity.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide valuable insights:

CompoundBiological ActivityReference
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamateEnzyme inhibition; protein modification
1,2,4-Triazole derivativesAnticancer properties; enzyme inhibition
Azetidine derivativesAntimicrobial activity; enzyme inhibitors

These studies highlight the potential for similar compounds to exhibit significant biological activity, suggesting that this compound may also possess useful properties.

Q & A

Q. Why do some studies report divergent yields in the synthesis of this compound?

  • Variability often stems from:
  • Iodine Source : NIS (N-iodosuccinimide) vs. I₂ (less reactive, requires light activation) .
  • Oxetane Ring Strain : Sensitivity to reaction conditions (e.g., ring-opening in protic solvents) .
  • Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

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